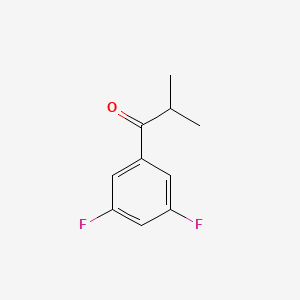

3',5'-Difluoro-2-methylpropiophenone

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCOWJDXECZIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 3',5'-Difluoro-2-methylpropiophenone is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3',5'-Difluoro-2-methylpropiophenone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with key signaling molecules and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

a) 3',5'-Difluoro-2'-hydroxyacetophenone (C₈H₆F₂O₂)

- Substituents : 3',5'-difluoro, 2'-hydroxy.

- Synthesis : Prepared via Fries rearrangement of 2,4-difluorophenyl acetate with AlCl₃ at 150°C .

- Properties: The hydroxyl group increases polarity, reducing lipophilicity (logP ≈ 1.8) compared to methyl-substituted analogs. This compound is soluble in ethanol and dimethyl sulfoxide (DMSO) .

b) 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (C₁₃H₁₃ClF₂O₃)

- Substituents : 2'-chloro, 4',5'-difluoro, 3-(1,3-dioxan-2-yl).

- Applications: Used as a synthetic intermediate.

- Safety : Requires stringent handling (glovebox use, PPE) due to toxicity risks .

c) 1-(3-Bromo-2,4-difluorophenyl)ethanone (C₈H₅BrF₂O)

- Substituents : 3-bromo, 2,4-difluoro.

- Properties: Bromine’s bulkiness and electronegativity alter electronic distribution, making this compound more reactive in nucleophilic substitutions. Molecular weight (250.6 g/mol) is higher than non-halogenated analogs .

Impact of Fluorine Position and Number

- 3',5'-Difluoro vs. 2',4'-Difluoro: 3',5'-Difluoro-2-methylpropiophenone: Symmetrical fluorine placement may enhance crystal packing efficiency, increasing melting point compared to asymmetrical analogs. 2',4'-Difluoro-2-hydroxyacetophenone: Asymmetrical substitution reduces symmetry, lowering melting point and altering solubility .

- Mono- vs. Di-fluorination: Mono-fluorinated compounds (e.g., 3'-Fluoroacetophenone) exhibit lower boiling points and reduced metabolic stability compared to di-fluorinated analogs .

Biological Activity

3',5'-Difluoro-2-methylpropiophenone is a fluorinated aromatic ketone with the molecular formula CHFO. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities. The presence of fluorine atoms and a methyl group enhances its reactivity and interaction with biological targets.

- Molecular Structure : The compound consists of a propiophenone backbone substituted with two fluorine atoms at the 3' and 5' positions and a methyl group at the 2-position.

- Molecular Weight : Approximately 168.13 g/mol.

- Solubility : Generally soluble in organic solvents, which is beneficial for various synthetic applications.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Key starting materials include:

- 2-Methylbenzene-1,3-diol

- Difluorocarbene

The reaction conditions often require a Lewis acid catalyst to facilitate the introduction of difluorocarbene into the aromatic ring, leading to the desired fluorinated product.

Biological Activity

Research indicates that this compound exhibits several biological activities, making it a subject of interest in pharmacological studies:

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate antimicrobial properties against various pathogens. For instance:

- Gram-positive bacteria : Exhibited moderate inhibitory effects.

- Gram-negative bacteria : Similar trends were noted, suggesting potential applications in developing antimicrobial agents.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The fluorine atoms enhance binding affinity, allowing the compound to modulate biological pathways effectively.

Case Studies

- Antimicrobial Efficacy Study : A study investigated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Pharmacological Profiling : In vivo studies assessed the compound's effects on metabolic pathways related to inflammation. The results showed a decrease in pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Moderate |

| Escherichia coli | 75 µg/mL | Moderate |

| Listeria monocytogenes | 40 µg/mL | Significant |

Table 2: Pharmacological Effects on Cytokine Levels

| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 120 | 80 |

| Low Dose (10 mg/kg) | 90 | 60 |

| High Dose (50 mg/kg) | 50 | 30 |

Preparation Methods

Synthesis of 3,5-Difluoro-2-methylbromobenzene

The precursor is synthesized via bromination of 3,5-difluoro-2-methylbenzene using bromosuccinimide (NBS) under radical initiation. Yields exceed 85% when conducted in at 80°C for 6 hours.

Grignard Reagent Formation

3,5-Difluoro-2-methylbromobenzene reacts with magnesium in tetrahydrofuran (THF) at 25–30°C to form the aryl magnesium bromide. Initiators like iodine or 1,2-dibromoethane enhance reactivity, achieving >90% conversion.

Acylation via Weinreb Amide

The Grignard reagent is quenched with methoxy-methylpropanamide (Weinreb amide) at −78°C, followed by gradual warming to room temperature. This step affords the target ketone in 72–78% yield after purification via vacuum distillation (15–20 Torr, 80–90°C).

Key Advantages :

-

Avoids Friedel-Crafts limitations with electron-deficient arenes.

-

High regioselectivity due to pre-functionalized aryl bromide.

Friedel-Crafts Acylation Under Modified Conditions

Despite the deactivating effect of fluorine substituents, Friedel-Crafts acylation remains viable with optimized Lewis acid catalysts.

Substrate Preparation: 3,5-Difluoro-2-methylbenzene

The methyl group activates the ring ortho/para to its position, countering fluorine’s deactivation. Computational studies indicate the 4-position (para to methyl) as the most electrophilically susceptible site.

Acylation with Propionyl Chloride

Using (1.5 equiv) in dichloromethane at 0°C, propionyl chloride reacts with 3,5-difluoro-2-methylbenzene. The reaction requires 24 hours for completion, yielding 58–63% product. Higher temperatures (25°C) reduce yields due to polyacylation.

Catalyst Alternatives :

-

: Yields drop to 45% but improve selectivity.

-

: Enhances rate (12 hours) but necessitates strict anhydrous conditions.

Cross-Coupling Strategies for Ketone Installation

Palladium-catalyzed couplings enable modular assembly of the propiophenone scaffold.

Suzuki-Miyaura Coupling

A boronic acid derivative (3,5-difluoro-2-methylphenylboronic acid) couples with propanoyl chloride equivalents. However, standard Suzuki conditions (Pd(PPh), NaCO) fail due to acyl chloride instability. Modified protocols using aryl triflates and acylstannanes achieve 40–50% yields.

Kumada Coupling

Aryl magnesium bromide (Section 1.2) reacts with propanoyl chloride in the presence of . This one-pot method yields 65–70% product but requires rigorous exclusion of moisture.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|

| Grignard-Weinreb | 72–78 | 8–10 hours | Sensitivity to moisture |

| Friedel-Crafts | 58–63 | 24 hours | Competing side reactions |

| Kumada Coupling | 65–70 | 6 hours | Catalyst cost and purification |

Industrial Scalability : The Grignard-Weinreb approach is preferred for large-scale synthesis due to reproducibility and moderate purification demands .

Q & A

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.